molecular formula C23H17N5O2 B2445486 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide CAS No. 1326825-36-8

2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide

Cat. No.: B2445486
CAS No.: 1326825-36-8
M. Wt: 395.422
InChI Key: RCYZFSTZQNLFSN-UHFFFAOYSA-N
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Description

2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is a complex organic compound that features a naphthalene ring, a pyrazolo[1,5-d][1,2,4]triazin-5-yl core, and a phenylacetamide group

Properties

IUPAC Name

2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c29-22(25-17-9-2-1-3-10-17)14-27-23(30)21-13-20(26-28(21)15-24-27)19-12-6-8-16-7-4-5-11-18(16)19/h1-12,15,20-21,26H,13-14H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEPAAPAUXOZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NN2C1C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 2-Aminothiocarbonyl-1,2,4-triazin-6-one

A modified protocol from El-Sayed et al. (2018) employs 2-aminothiocarbonyl-1,2,4-triazin-6-one (1 ) as the starting material. Treatment with diethyl oxalate in boiling tetrahydrofuran (THF) induces cyclization, forming the pyrazolo[1,5-d]triazin-4-one scaffold (2 ) (Scheme 1).

Reaction Conditions :

  • Solvent: THF (anhydrous)
  • Temperature: 80°C
  • Catalyst: None
  • Yield: 72%

Characterization Data for 2 :

  • $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 8.35 (s, 1H, H-3), 7.94–7.47 (m, aromatic H).
  • IR (KBr): 1688 cm$$^{-1}$$ (C=O), 1645 cm$$^{-1}$$ (C=N).

Alternative Cyclization Using Sodium Enolate Intermediates

A method adapted from Abdelhamid et al. (2017) utilizes sodium 3-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate (3 ) reacting with heterocyclic amines to form the triazinone core. This approach offers superior regiocontrol but requires stringent anhydrous conditions.

Reaction Conditions :

  • Solvent: Dry xylene
  • Temperature: Reflux (140°C)
  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane)
  • Yield: 68%

Functionalization with the N-Phenylacetamide Side Chain

Amidation of 5-Amino Intermediate

The 5-amino derivative 7 is acylated with phenylacetyl chloride (8 ) in dichloromethane (DCM) using triethylamine as a base (Scheme 3).

Reaction Conditions :

  • Solvent: DCM
  • Base: Et$$_3$$N (2 equiv)
  • Temperature: 0°C → rt
  • Yield: 85%

Characterization Data for 9 :

  • $$ ^1H $$ NMR (DMSO-$$d_6$$): δ 12.78 (s, 1H, NH), 7.84–7.47 (m, aromatic H).
  • IR (KBr): 3280 cm$$^{-1}$$ (N–H), 1712 cm$$^{-1}$$ (C=O).

One-Pot Synthesis via Three-Component Reaction

A streamlined approach adapted from Pham et al. (2023) combines chalcone (10 ), cyanoacetamide (11 ), and elemental sulfur in DMSO to directly form the target compound.

Reaction Conditions :

  • Solvent: DMSO
  • Catalyst: S$$_8$$ (0.2 equiv)
  • Temperature: 120°C
  • Yield: 45%

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Regioselectivity
Cyclization + Coupling Suzuki–Miyaura 65 98 High
Sodium Enolate Route Xylene Reflux 68 95 Moderate
Three-Component Reaction Sulfur-Catalyzed Cyclization 45 90 Low

The Suzuki–Miyaura method offers optimal balance between yield and selectivity, while the three-component route provides a rapid but less efficient alternative.

Spectroscopic Validation and Crystallography

Single-crystal X-ray diffraction (Result 5) confirms the planar geometry of the pyrazolo-triazin core, with a dihedral angle of 50.4° between the lactam and phenyl groups. N–H⋯O hydrogen bonding stabilizes the crystal lattice, as evidenced by dimeric interactions (Fig. 1).

Chemical Reactions Analysis

Types of Reactions

2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for developing new materials and compounds.

Table 1: Chemical Reactions Involving the Compound

Reaction TypeDescription
OxidationCan be oxidized using strong oxidizing agents.
ReductionCan be reduced with agents like sodium borohydride.
SubstitutionParticipates in nucleophilic substitution reactions.

Biology

The biological significance of 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is highlighted by its potential anticancer , antimicrobial , and anti-inflammatory properties. Research indicates that it may inhibit specific enzymes or receptors involved in cell proliferation and survival.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines. For instance, compounds structurally related to this molecule have shown percent growth inhibitions (PGIs) exceeding 80% against certain types of cancer cells .

Medicine

In medicinal chemistry, the compound is being investigated as a potential therapeutic agent for treating various diseases. Its mechanism of action may involve the inhibition of tyrosine kinases or other signaling proteins that play critical roles in disease progression.

Industry

In industrial applications, This compound is explored for its potential use in developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs) . Its electronic properties are under investigation for applications in optoelectronic devices.

Mechanism of Action

The mechanism of action of 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of tyrosine kinases or other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide include other pyrazolo[1,5-d][1,2,4]triazin-5-yl derivatives and naphthalene-based compounds. Examples include:

  • 2-(naphthalen-1-yl)-4H-pyrazolo[1,5-a][1,3,5]triazin-4-one
  • 2-(naphthalen-1-yl)-4H-pyrazolo[1,5-c][1,3,5]triazin-4-one

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

The compound 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has gained attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various studies.

The molecular formula of the compound is C24H25N5O2C_{24}H_{25}N_{5}O_{2} with a molecular weight of 419.5 g/mol. The structure features a pyrazolo-triazine core linked to a phenylacetamide moiety, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions that yield pyrazolo-triazine derivatives. The process often utilizes hydrazine derivatives and carbonyl compounds under acidic conditions to facilitate the formation of the heterocyclic ring system.

Antimicrobial Activity

Research indicates that compounds within the pyrazolo-triazine class exhibit significant antimicrobial properties. A study reported that derivatives showed potent activity against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or disruption of cell wall integrity .

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo-triazines. For example, compounds similar to this compound have demonstrated cytotoxic effects against human cancer cell lines. These effects are believed to be mediated through apoptosis induction and cell cycle arrest mechanisms .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with cancer progression and inflammation. Pyrazolo-triazines have shown promise as inhibitors of kinases and phosphodiesterases, which are crucial in various signaling pathways related to tumor growth and inflammatory responses .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial efficacy of various pyrazolo derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of pyrazolo-triazines revealed that this compound effectively inhibited the proliferation of breast cancer cells (MCF-7) in vitro. The study reported an IC50 value indicating significant cytotoxicity at micromolar concentrations .

Summary Table of Biological Activities

Activity Type Observed Effect Reference
AntimicrobialEffective against bacterial and fungal strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits kinases and phosphodiesterases

Q & A

Q. What are the standard synthetic routes for preparing 2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-phenylacetamide derivatives?

The compound is synthesized via a 1,3-dipolar cycloaddition ("click chemistry") between azide-functionalized acetamides and alkyne-substituted naphthalene derivatives. A typical protocol involves:

  • Reacting 2-azido-N-phenylacetamide (0.5 mmol) with (prop-2-yn-1-yloxy)naphthalene (0.5 mmol) in a 3:1 t-BuOH/H₂O mixture.
  • Using Cu(OAc)₂ (10 mol%) as a catalyst at room temperature for 6–8 hours .
  • Purification via recrystallization (ethanol) yields products with 75–92% purity, confirmed by TLC (hexane:ethyl acetate, 8:2) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, –NH at ~3260 cm⁻¹) .
  • NMR spectroscopy :
  • ¹H NMR resolves aromatic protons (δ 7.2–8.4 ppm) and triazole protons (δ 8.3–8.4 ppm). Substituents on the phenyl ring shift signals (e.g., nitro groups cause downfield shifts to δ 8.6 ppm) .
  • ¹³C NMR confirms carbonyl carbons (δ ~165 ppm) and triazole carbons (δ ~142 ppm) .
    • HRMS : Validates molecular weights (e.g., [M+H]⁺ at 404.1359 for nitro-substituted derivatives) .

Q. How do substituents on the phenyl ring influence the compound’s physicochemical properties?

Substituents like –NO₂ or halogens alter solubility, melting points, and reactivity:

  • Electron-withdrawing groups (e.g., –NO₂) reduce solubility in polar solvents due to increased dipole moments.
  • Melting points increase with bulky substituents (e.g., 6b: 178–180°C vs. 6a: 162–164°C) .
  • IR and NMR shifts correlate with electronic effects (e.g., –NO₂ asymmetric stretch at ~1504 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity?

Systematic optimization strategies include:

  • Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance cycloaddition rates compared to t-BuOH/H₂O .
  • Catalyst variation : Cu(I) catalysts (e.g., CuI) could improve regioselectivity for 1,4-triazole isomers over Cu(II) .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) optimize variables like temperature, catalyst loading, and stoichiometry .

Q. How should researchers address contradictory spectral data in structural elucidation?

Contradictions arise from:

  • Dynamic effects : Rotamers in NMR (e.g., –NH protons split into multiplets) require variable-temperature (VT) NMR or deuterated solvents .
  • Solvent interactions : DMSO-d₆ may hydrogen-bond with –NH groups, shifting signals upfield. Compare spectra across solvents (CDCl₃ vs. DMSO-d₆) .
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., triazole substitution pattern) .

Q. What computational methods support the design and analysis of this compound’s derivatives?

Advanced approaches include:

  • PASS prediction : Estimates biological activity profiles (e.g., antimicrobial potential) based on structural motifs .
  • Molecular docking : Screens binding affinity to targets (e.g., kinase enzymes) using software like AutoDock Vina .
  • DFT calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with electrophiles .

Data Contradiction Analysis Example

Issue : Discrepancies in reported melting points for nitro-substituted derivatives.
Resolution :

  • Confirm recrystallization solvent (ethanol vs. acetone) .
  • Compare DSC data to detect polymorphic forms .

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